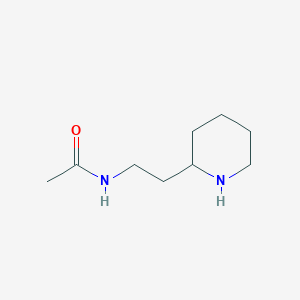

N-(2-piperidin-2-ylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-piperidin-2-ylethyl)acetamide" is a member of the acetamide family, which is characterized by the presence of an acetamide group attached to various other functional groups or molecular frameworks. Acetamides are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. The papers provided discuss various acetamide derivatives with different substitutions and their biological activities, such as antiallergic, antibacterial, antihypertensive, antiulcer, and gastroprotective effects, as well as enzyme inhibition properties.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multiple steps, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted derivatives of acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the desired acetamide compounds . Another example includes the preparation of N-phenoxypropylacetamide derivatives through a series of reactions starting from basic reagents and leading to compounds with antiulcer activity . These synthetic routes often employ various reagents and catalysts to promote the formation of the acetamide bond and introduce specific substituents to the molecular scaffold.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the acetamide moiety, which is a functional group consisting of a carbonyl group (C=O) linked to an amine (NH2). The papers describe compounds where the acetamide group is attached to different heterocyclic rings such as pyridine, piperidine, and indole, which are known to influence the biological activity of the molecules . The structural elucidation of these compounds is typically achieved using spectroscopic methods such as NMR, IR, and mass spectrometry, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the nature of the substituents attached to the acetamide group. These substituents can affect the electron distribution within the molecule, thereby influencing its reactivity towards various reagents. For example, the presence of electron-withdrawing groups such as sulfonyl or fluorobenzyl groups can enhance the electrophilic character of the acetamide carbonyl, making it more reactive towards nucleophilic agents . The papers also describe the use of weak bases and polar aprotic solvents to facilitate the reaction of acetamide derivatives with other compounds, leading to the formation of new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the presence of heteroaromatic rings and alkyl or aryl groups can influence the lipophilicity of the acetamide derivatives, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles . The papers provided do not detail the specific physical and chemical properties of "N-(2-piperidin-2-ylethyl)acetamide," but similar analyses can be inferred from the described acetamide derivatives.

Applications De Recherche Scientifique

Anxiolytic Applications

N-(2-piperidin-2-ylethyl)acetamide derivatives exhibit potential anxiolytic properties. Compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide have shown good oral activity in animal models predictive of clinical efficacy for treating anxiety. They exhibit modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Antimicrobial Properties

Some derivatives of N-(2-piperidin-2-ylethyl)acetamide exhibit significant antimicrobial activities. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been found effective against pathogenic bacteria and Candida species. These derivatives also demonstrated cytotoxic properties, indicating their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Antibacterial Activity

Certain N-(2-piperidin-2-ylethyl)acetamide derivatives, specifically those bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and shown to have antibacterial potentials. Compounds like 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole (8g) have been particularly effective against strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Cognitive Enhancement

Derivatives like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have been studied for their effects on cognitive abilities in animal models. These compounds, particularly piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, have shown promising results in enhancing memory capabilities in mice (Li Ming-zhu, 2008).

Propriétés

IUPAC Name |

N-(2-piperidin-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIPSSANSKXTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405716 |

Source

|

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-piperidin-2-ylethyl)acetamide | |

CAS RN |

886506-48-5 |

Source

|

| Record name | N-(2-piperidin-2-ylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B1309271.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)